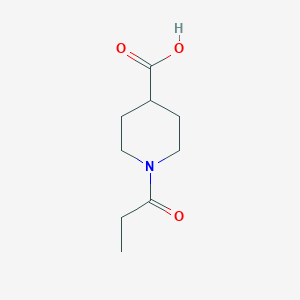

1-Propionyl-4-piperidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

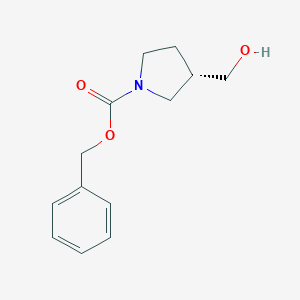

A novel synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which shares a similar core structure with 1-Propionyl-4-piperidinecarboxylic acid, has been developed. This method involves N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis starting from N,N-bis(2-hydroxyethyl) amine, offering a simpler approach and a 10% increase in yield compared to previous methods (Chun, 2000).

Molecular Structure Analysis

The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated through single crystal X-ray diffraction, showing an orthorhombic crystal system. The piperidine ring adopts a chair conformation with the COOH group in the equatorial position, highlighting the structural stability and conformations typical to piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Piperidine-4-carboxylic acid derivatives have been synthesized and assessed for their activity at NMDA receptors, showcasing their potential in pharmaceutical applications. The synthesis involves creating 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, which display potent NMDA antagonistic activity, indicating the chemical versatility and biological relevance of piperidine-4-carboxylic acid derivatives (Hutchison et al., 1989).

Physical Properties Analysis

The zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been analyzed, showing that the piperidine ring maintains a chair conformation and the alpha-carboxylate group adopts an equatorial orientation. The structure facilitates a three-dimensional hydrogen-bonding network, emphasizing the compound's stable physical properties and its potential for forming solid-state assemblies (Delgado, Mora, & Bahsas, 2001).

Aplicaciones Científicas De Investigación

Extraction and Purification Technologies

The efficiency of carboxylic acids extraction from aqueous solutions using organic compounds and supercritical fluids highlights an innovative approach toward separation technologies. This method, employing solvents like 1-octanol and supercritical CO2, showcases the potential of 1-Propionyl-4-piperidinecarboxylic acid in purification processes. Supercritical CO2 is emphasized for its environmentally friendly properties, offering a non-toxic, non-flammable, and recoverable option for carboxylic acid extraction. This technique presents a competitive edge over traditional methods, promising higher yield and simplicity in the reactive extraction process of carboxylic acids (Djas & Henczka, 2018).

Biotechnological Production Routes

1-Propionyl-4-piperidinecarboxylic acid finds relevance in biotechnological production routes, notably in the generation of lactic acid from biomass. The versatility of lactic acid as a precursor for a range of valuable chemicals, including pyruvic acid, acrylic acid, and lactate ester, underscores the broad applicability of this compound. Research into biotechnological processes for producing these derivatives from lactic acid indicates a significant potential to replace chemical routes, emphasizing a "greener" approach to chemical synthesis (Gao, Ma, & Xu, 2011).

Role in Microbial Virulence

The interaction between propionic acid, a component of 1-Propionyl-4-piperidinecarboxylic acid, and bacterial virulence reveals a complex dynamic. Propionyl modification, influenced by propionic acid levels, affects protein stability, enzyme activity, and DNA binding affinity. This modification process has implications for understanding how PA-producing Bacteroidetes influence pathogenic bacterial virulence, offering novel insights for preventing and treating infections (Tang, Zhan, Zhang, & Huang, 2022).

Pharmacology and Toxicology Insights

While not directly related to 1-Propionyl-4-piperidinecarboxylic acid, the study of similar compounds provides valuable pharmacological and toxicological insights. Research into MT-45, a novel psychoactive substance, sheds light on opioid-like effects, including potential for abuse and dependency. Such studies highlight the importance of understanding the pharmacodynamics and safety profiles of compounds structurally related to 1-Propionyl-4-piperidinecarboxylic acid (Siddiqi, Verney, Dargan, & Wood, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1-propanoylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUKLCQSTIHHLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

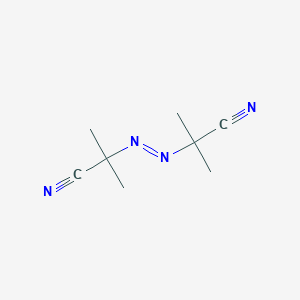

CCC(=O)N1CCC(CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350649 |

Source

|

| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propionyl-4-piperidinecarboxylic acid | |

CAS RN |

117705-17-6 |

Source

|

| Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)

![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)